Potassium iodate

説明

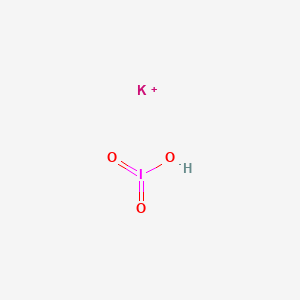

Structure

2D Structure

特性

IUPAC Name |

potassium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKDVMWYMMLWTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KIO3, IKO3 | |

| Record name | potassium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058480 | |

| Record name | Potassium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.001 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals or crystalline powder. [HSDB] | |

| Record name | Potassium iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

4.74 g/100 cc water @ 0 °C; 32.3 g/100 cc @ 100 °C; insol in alc, nitric acid; sol in potassium iodide, Sol in dil sulfuric acid, 9.16 g/100 g H20 at 25 °C | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.98 | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals or crystalline powder, Colorless monoclinic crystals | |

CAS No. |

7758-05-6 | |

| Record name | Potassium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium iodate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodic acid (HIO3), potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I139E44NHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

560 °C | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Production Methodologies of Potassium Iodate

Chemical Synthesis Pathways of Potassium Iodate (B108269).

Several chemical reactions can be employed for the synthesis of potassium iodate.

A common and relatively simple method for synthesizing this compound is the reaction between iodic acid (HIO₃) and a potassium-containing base, such as potassium hydroxide (B78521) (KOH). geeksforgeeks.orgwikipedia.orgsolechem.euchemeurope.comtestbook.comrxchemicals.com This reaction is a classic acid-base neutralization, where the proton from iodic acid reacts with the hydroxide ion from the base to form water, and the potassium cation combines with the iodate anion to form this compound. testbook.com The reaction can be represented by the following chemical equation:

HIO₃ + KOH → KIO₃ + H₂O geeksforgeeks.orgwikipedia.orgchemeurope.comtestbook.comrxchemicals.com

This method is considered a rapid approach for the preparation of this compound. sciencemadness.org

This compound can also be prepared by reacting elemental iodine (I₂) with a hot, concentrated solution of potassium hydroxide. geeksforgeeks.orgwikipedia.orgsciencemadness.orgchemeurope.comrxchemicals.com In this reaction, iodine undergoes disproportionation, meaning it is simultaneously oxidized and reduced. Part of the iodine is oxidized to the iodate ion (IO₃⁻), while another part is reduced to the iodide ion (I⁻). The potassium cations from the hydroxide then combine with these anions to form this compound and potassium iodide. The balanced chemical equation for this reaction is:

3 I₂ + 6 KOH → KIO₃ + 5 KI + 3 H₂O geeksforgeeks.orgwikipedia.orgchemeurope.com

This compound exhibits lower solubility in cold water compared to hot water. sciencemadness.org This difference in solubility allows for the separation of this compound from the reaction mixture by cooling the solution, which causes the this compound to crystallize out. sciencemadness.org However, the efficiency of this method in terms of this compound yield may not always be high. sciencemadness.org

Another synthetic route involves the fusion of potassium iodide (KI) with strong oxidizing agents like potassium chlorate (B79027) (KClO₃), potassium bromate (B103136) (KBrO₃), or potassium perchlorate (B79767) (KClO₄). geeksforgeeks.orgwikipedia.orgsciencemadness.org This solid-state reaction at elevated temperatures leads to the oxidation of iodide to iodate. Following the fusion, the solid mixture is typically extracted with water to dissolve the soluble salts. This compound can then be isolated from the aqueous solution through crystallization. geeksforgeeks.orgwikipedia.org An example of this reaction using potassium chlorate is:

KI + KClO₃ → KIO₃ + KCl geeksforgeeks.orgwikipedia.org

The fusion of potassium iodide with potassium chlorate or bromate is also known to yield this compound. sciencemadness.org

Industrial Production Methods and Their Chemical Principles.

Industrial production of this compound requires methods that are economically viable and capable of producing large quantities of the compound. Several industrial processes have been developed for this purpose. google.comguidechem.com

Potassium Chlorate Oxidation Method.

The potassium chlorate oxidation method is one of the established industrial processes for the synthesis of this compound. google.comguidechem.compatsnap.compatsnap.comgoogle.com This method relies on the oxidizing power of potassium chlorate to convert elemental iodine into this compound. patsnap.com While historically significant and still used in some areas, this method has certain drawbacks. patsnap.comgoogle.com The oxidation reaction typically proceeds under acidic conditions, which necessitates the use of corrosion-resistant equipment. google.com A notable disadvantage is the generation of a substantial amount of chlorine gas (Cl₂) as a byproduct, posing environmental and safety concerns. google.comguidechem.compatsnap.comgoogle.com Furthermore, heating the reaction mixture can lead to the volatilization of iodine, resulting in a lower conversion rate of iodine to this compound. google.comguidechem.compatsnap.com

Concentrated Nitric Acid Oxidation Method.

Another industrial approach for producing this compound involves the oxidation of iodine using concentrated nitric acid (HNO₃). google.comguidechem.compatsnap.comgoogle.com Concentrated nitric acid acts as a strong oxidizing agent in this process. However, a significant drawback of this method is the production of large quantities of noxious nitrogen dioxide (NO₂) gas. google.comguidechem.compatsnap.comgoogle.com Due to the generation of this harmful gas, the concentrated nitric acid oxidation method is less widely used in modern industrial production compared to other methods. google.com

Other industrial production techniques include the hydrogen peroxide oxidation method and electrochemical oxidation (electrolysis). google.comguidechem.compatsnap.comgoogle.com The hydrogen peroxide method is recognized for its environmental friendliness and operational simplicity, but it is associated with high costs due to the significant amount of hydrogen peroxide required. google.comguidechem.compatsnap.comgoogle.com Electrochemical oxidation involves dissolving iodine in a potassium hydroxide solution to form potassium iodide, which is then oxidized electrolytically to this compound. rajprocessequipments.comayeorganization.comtelangana.gov.in Following electrolysis, the solution is cooled to facilitate the crystallization of this compound. rajprocessequipments.comtelangana.gov.in

Data Table: Synthesis and Production Methods

| Method | Reactants | Key Conditions | Products | Notes |

| Reaction of Iodic Acid with Potassium-Containing Bases | Iodic Acid (HIO₃), Potassium-Containing Base (e.g., KOH) | Neutralization | This compound (KIO₃), Water (H₂O) | Simple and quick laboratory method. sciencemadness.orgtestbook.com |

| Oxidation of Iodine with Hot, Concentrated KOH | Iodine (I₂), Potassium Hydroxide (KOH) | Hot, Concentrated Solution | This compound (KIO₃), Potassium Iodide (KI), Water (H₂O) | Disproportionation reaction, yields may vary, KIO₃ precipitates on cooling. wikipedia.orgsciencemadness.orgchemeurope.com |

| Fusion of KI with Oxidizing Agents | Potassium Iodide (KI), Oxidizing Agent (e.g., KClO₃, KBrO₃, KClO₄) | Fusion followed by aqueous extraction & crystallization | This compound (KIO₃), Potassium Chloride (KCl, if KClO₃ is used) | Solid-state reaction followed by separation steps. geeksforgeeks.orgwikipedia.orgsciencemadness.org |

| Industrial: Potassium Chlorate Oxidation | Elemental Iodine (I₂), Potassium Chlorate (KClO₃) | Acidic conditions, Heating | This compound (KIO₃), Chlorine (Cl₂) | Can produce significant chlorine gas, potential for lower iodine conversion due to volatilization, requires acid-resistant equipment. google.comguidechem.compatsnap.comgoogle.com |

| Industrial: Concentrated Nitric Acid Oxidation | Iodine (I₂), Concentrated Nitric Acid (HNO₃) | Oxidation | This compound (KIO₃), Nitrogen Dioxide (NO₂) | Generates substantial nitrogen dioxide gas, less frequently used industrially now. google.comguidechem.compatsnap.comgoogle.com |

| Industrial: Electrolysis | Iodine (I₂), Potassium Hydroxide (KOH) (forming KI in situ), Electrolysis | Electrochemical oxidation | This compound (KIO₃) | Involves initial formation of KI, followed by electrolytic oxidation. rajprocessequipments.comayeorganization.comtelangana.gov.in |

Hydrogen Peroxide Oxidation Method.

The hydrogen peroxide oxidation method is one of the industrial production methods for this compound patsnap.comgoogle.com. This method involves the oxidation of iodine using hydrogen peroxide youtube.com. The reaction is typically carried out in an acidic environment, as hydrogen peroxide exhibits sufficient oxidizing power under such conditions youtube.com. The iodic acid generated during the reaction is also a strong acid, contributing to the self-catalyzing nature of the process youtube.com.

A laboratory-scale approach involves mixing a solution of acidified hydrogen peroxide with iodine to yield iodic acid at high yields youtube.com. Subsequently, adding potassium carbonate to the iodic acid produces this compound youtube.com. While this method possesses environmental friendliness and operational simplicity, it is noted for consuming a significant amount of hydrogen peroxide, leading to higher costs patsnap.comgoogle.com.

Electrolytic Methods in this compound Production.

Electrolytic oxidation is another industrial method for producing this compound patsnap.comgoogle.com. This process typically involves the electrolytic oxidation of potassium iodide telangana.gov.inrajprocessequipments.com. One approach involves dissolving iodine in potassium hydroxide, which yields potassium iodide telangana.gov.inrajprocessequipments.com. The resulting potassium iodide is then electrolytically oxidized telangana.gov.inrajprocessequipments.com. In this process, iodide ions are oxidized at the anode to form iodate ions patsnap.comgoogle.com.

A continuous multi-stage electrolysis process has been described, where an electrolyte containing potassium iodide and potassium hydroxide is fed into a series of electrolytic cells google.com. The electrolyte is maintained in each cell for a specific residence time google.com. After electrolysis, the concentrated solution is subjected to crystallization by evaporation or cooling to obtain solid this compound google.com. The mother liquor can be recycled back to the electrolysis stage google.com.

Advancements in electrolytic methods include the development of processes utilizing an oxygen reduction cathode instead of a hydrogen evolution cathode in a membraneless cell patsnap.comgoogle.comrsc.org. In such a system, a mixed solution of potassium iodide and potassium hydroxide serves as the electrolyte patsnap.comgoogle.com. Iodide ions are oxidized at the anode, while oxygen is reduced at the cathode to form hydroxide ions patsnap.comgoogle.com. This approach can achieve high current efficiency for this compound production with a relatively low cell voltage rsc.org.

However, traditional electrolytic methods may require the addition of substances like dichromic acid, which can reduce current efficiency, lead to side reactions, result in product impurities, and cause chromium pollution google.com. These methods may also necessitate expensive ionic membranes and complex equipment, contributing to higher production costs google.com.

Advancements in Environmentally Benign Synthesis Routes.

Advancements in the synthesis of this compound include the exploration of environmentally benign routes. While specific details on recent advancements in environmentally benign synthesis routes for this compound from the search results are limited, the general trend in chemical synthesis is towards minimizing the use of hazardous substances, reducing waste, and improving energy efficiency. Mechanochemical synthesis, discussed in the following section, represents one such approach that aims for solvent-free or reduced-solvent conditions, aligning with principles of green chemistry ucr.edu.

Mechanochemical Synthesis of Metal Iodate Fine Powders, including this compound.

Mechanochemical synthesis is a technique that utilizes mechanical energy to induce chemical reactions and physicochemical transformations between solids ucr.eduwikipedia.org. This approach offers a solvent-free or reduced-solvent method for synthesizing metal iodate fine powders, including this compound ucr.edu. Compared to conventional chemical precipitation methods, mechanochemical synthesis can produce particles with significantly smaller sizes and narrower size distributions ucr.edu. It is also noted for its high yield and production rate ucr.edu.

The rapid reaction between metal nitrate (B79036) and this compound can be achieved mechanochemically ucr.edu. This method is considered an economical and green approach for synthesizing superfine powders ucr.edu.

Mechanistic Insights into Solid-State Reactions for Iodate Formation.

Mechanistic insights into solid-state reactions for iodate formation through mechanochemistry highlight the role of mechanical energy in promoting reactions between solid reactants ucr.eduwikipedia.org. The milling process, a common mechanochemical technique, attrits particles, exposing fresh unreacted surfaces and reducing particle size, which enhances reactivity ucr.edu.

In some mechanochemical reactions involving hydrated precursors, the crystalline water bound to the metal nitrate precursor can lower the Tammann's temperature, facilitating the unbinding of water and promoting ion diffusion, thereby enabling reactions in the absence of a solvent ucr.edu. The mechanical energy input can also exothermically accelerate ion diffusion once the temperature rises above the Tammann temperature ucr.edu.

Role of Temperature and Diffusion Rates in Mechanochemical Processes.

Temperature and diffusion rates play crucial roles in mechanochemical processes. While mechanical energy is the primary driving force, temperature can influence the reaction kinetics. Raising the temperature above the Tammann temperature can lead to accelerated ion diffusion, which is further enhanced by the mechanical energy input ucr.edu. This accelerated diffusion facilitates the solid-state reactions necessary for iodate formation ucr.edu. The milling process itself can contribute to a temperature increase due to the energy dissipated during particle collisions and friction.

Diffusion rates in solid-state reactions are generally much slower than in solution-based reactions. However, mechanochemical activation, through particle size reduction, increased surface area, and the introduction of defects in the crystal lattice, can significantly enhance diffusion rates, allowing reactions to occur at appreciable rates even at lower bulk temperatures ucr.edu. The localized energy input from mechanical forces can create "hot spots" where diffusion is further accelerated.

| Synthesis Method | Key Reactants | Advantages | Disadvantages |

| Hydrogen Peroxide Oxidation | Iodine, Hydrogen Peroxide, Acid, Potassium Carbonate | Environmental friendliness, Simple operation | High hydrogen peroxide consumption, Higher cost |

| Electrolytic Methods | Iodine, Potassium Hydroxide, Potassium Iodide | Direct synthesis, Improved raw material availability | Potential for impurities, Chromium pollution (traditional), Equipment complexity, Higher cost (traditional) |

| Mechanochemical Synthesis | Solid reactants (e.g., metal nitrates, KIO3) | Solvent-free/reduced solvent, Fine powders, High yield, Economical, Green approach | Specific applicability depends on reactants |

Advanced Chemical Reactivity and Reaction Mechanisms

Redox Chemistry of Potassium Iodate (B108269). Potassium iodate is a strong oxidizing agent, with the iodate ion (IO₃⁻) being the species responsible for its oxidative power.vedantu.comshiksha.comchempoint.comrxchemicals.comvizagchemical.comuomustansiriyah.edu.iqslideshare.netThe redox chemistry of this compound is complex and depends significantly on the reaction medium, particularly the acidity.seniorchem.comriccachemical.com

Oxidizing Agent Properties and Reaction Energetics. this compound acts as a reactive oxidizing agent, capable of causing fires when in contact with combustible materials or reducing agents due to the exothermic nature of these reactions.vedantu.comshiksha.comIn acidic solutions, iodate is a stronger oxidizing agent compared to iodine.seniorchem.comThe oxidizing strength of iodate can be illustrated by its reactions with various reducing agents. For instance, in moderately acidic solutions (0.1 - 2.0 M hydrochloric acid), iodate is reduced to iodine (I₂).seniorchem.comriccachemical.com

The standard reduction potential for the conversion of iodate to iodide (IO₃⁻ to I⁻) is relatively high, indicating its strong oxidizing capability. However, the specific reduction pathway and the effective oxidizing potential can vary based on the pH and the presence of other species.

Reduction Pathways of Iodate Ion in Various Media. The reduction of the iodate ion (IO₃⁻) can proceed through different pathways depending on the reaction conditions, particularly the acidity of the medium.

In moderately acidic solutions (0.1 - 2.0 M HCl), the reduction of iodate by reducing agents such as iodide ions or arsenious oxide typically results in the formation of iodine (I₂). The reaction with iodide ions is a common example: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O uomustansiriyah.edu.iqseniorchem.comriccachemical.com

The reduction of iodate can also occur through biological processes, particularly in marine environments. frontiersin.orgresearchgate.netnih.gov Microorganisms and phytoplankton can reduce iodate to iodide. frontiersin.orgresearchgate.netnih.gov This biological reduction can occur via chemical reductants like sulfide (B99878) or through dissimilatory reduction coupled with the decomposition of organic matter. frontiersin.orgresearchgate.net

Possible intermediate species formed during the interconversion of iodate (IO₃⁻) and iodide (I⁻) can include hypohalous acid (HOI) and iodous acid (HOIO). frontiersin.org

Electrochemical Behavior and Redox Potentials of Iodate Species. The electrochemical behavior of iodate species is influenced by pH and potential. Pourbaix diagrams for iodide-based systems show that increasing pH shifts the redox activity from iodine and polyiodides towards iodate formation.rsc.org

Electrochemical oxidation of iodate to periodate (B1199274) (IO₄⁻) has been investigated using various anode materials like boron-doped diamond, lead, and platinum. researchgate.net High Tafel slopes have been observed in the electrochemical oxidation of iodate. researchgate.net

The electrochemical oxidation of iodide on electrodes like platinum can lead to the formation of iodine and triiodide species. researchgate.net At sufficiently high potentials, high-valent iodine compounds, including iodate, can be formed from iodide oxidation. researchgate.net The process can be affected by the formation of iodine films on the electrode surface, which can influence the rate-determining step. researchgate.net

Reaction Kinetics and Mechanistic Investigations. The kinetics and mechanisms of reactions involving this compound have been studied to understand the factors influencing reaction rates and the step-by-step processes involved.

Kinetics of Oxidation Reactions Catalyzed by Metal Ions (e.g., Ru(III), Os(VIII)). Transition metal ions, such as Ru(III) and Ir(III), can catalyze oxidation reactions involving this compound.researchgate.netniscpr.res.iniosrjournals.orgresearchgate.netresearchgate.netStudies on the kinetics of these catalyzed reactions provide insights into their mechanisms.

For example, the kinetics of Ru(III)-catalyzed oxidation of organic compounds by this compound in alkaline media has been investigated. researchgate.net The reactive species of Ru(III) and iodate in alkaline medium were identified as [RuCl₂(H₂O)₂(OH)₂]⁻ and IO₃⁻, respectively. researchgate.net The rate-determining step in some catalyzed reactions involves the interaction between the reactive species of the catalyst and the oxidant, leading to the formation of an activated complex. researchgate.net

In the Rh(III)-catalyzed oxidation of 1,2-propanediol by acidic this compound, the reaction exhibited first-order kinetics with respect to KIO₃ at constant ionic strength. niscpr.res.in The rate constant increased linearly with increasing Rh(III) concentration at lower concentrations, indicating a positive fractional order in [Rh(III)]. niscpr.res.in

Studies on Ir(III)-catalyzed oxidation of organic substrates by iodate in alkaline medium have shown varying reaction orders depending on the concentration ranges of the reactants and catalyst. researchgate.net

Iodine Clock Reactions involving this compound and Sulfite (B76179). The reaction between this compound and sulfite (or bisulfite) is a classic example of an iodine clock reaction, used to demonstrate chemical kinetics.flinnsci.comlibretexts.orgwikipedia.orgscispace.comolabs.edu.inflinnsci.comIn this reaction, two colorless solutions are mixed, and after a delay, the solution suddenly turns dark blue due to the formation of a starch-iodine complex.flinnsci.comlibretexts.orgwikipedia.orgolabs.edu.inflinnsci.com

The mechanism involves a series of steps. Initially, iodate ions react with hydrogen sulfite ions (HSO₃⁻) to form iodide ions (I⁻). flinnsci.comlibretexts.orgwikipedia.orgolabs.edu.in

Step 1 (Slow): IO₃⁻ + 3HSO₃⁻ → I⁻ + 3HSO₄⁻ wikipedia.org

Subsequently, iodate ions react with the newly formed iodide ions in the presence of acid to produce iodine (I₂). flinnsci.comlibretexts.orgwikipedia.org

Step 2 (Fast): IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O wikipedia.org

Simultaneously, the iodine produced in Step 2 is rapidly consumed by the remaining hydrogen sulfite ions, converting the iodine back to iodide ions. flinnsci.comlibretexts.orgwikipedia.org

Step 3 (Fast): I₂ + HSO₃⁻ + H₂O → 2I⁻ + HSO₄⁻ + 2H⁺ wikipedia.org

The time delay before the color change is dependent on the concentrations of the reactants and the temperature, making it a useful demonstration for studying the effect of these factors on reaction rate. flinnsci.comscispace.comolabs.edu.inflinnsci.com

Data from iodine clock reactions can be used to determine the influence of reactant concentration on reaction time. For instance, increasing the concentration of this compound decreases the time required for the blue color to appear, indicating a faster reaction rate. olabs.edu.inflinnsci.com

Data Table Example (Illustrative, based on search results):

| Experiment | Initial [KIO₃] (M) | Initial [NaHSO₃] (M) | Reaction Time (s) |

| 1 | 0.1 | 0.25 | ~10 libretexts.org |

| 2 | 0.025 | [Na₂S₂O₅] source flinnsci.com | 17 flinnsci.com |

| 3 | 0.05 | [Na₂S₂O₅] source flinnsci.com | Shorter than Exp 2 flinnsci.com |

| 4 | 0.013 | [Na₂S₂O₅] source flinnsci.com | Longer than Exp 2 flinnsci.com |

Note: The exact concentrations and reaction times can vary depending on the specific experimental setup and conditions.

Influence of pH, Ionic Strength, and Temperature on Reaction Rates

The rate of reactions involving this compound is significantly influenced by the solution's pH, ionic strength, and temperature. Studies on reactions involving iodate and iodide ions, such as the well-known iodine clock reaction, provide valuable insights into these dependencies.

The rate of iodate reduction by thiosulphate, for instance, has been shown to be dependent on pH, ionic strength, and the concentration of iodide ions. journals.co.za At iodide ion concentrations below 2 x 10⁻⁵ mol/L, the reaction rate was found to be first order with respect to both iodate and thiosulphate and second order with respect to hydrogen ion. journals.co.za At higher iodide concentrations, the reaction rate's dependency on iodide concentration becomes apparent. journals.co.za

The ionic strength of the solution plays a crucial role in the kinetics of reactions between ions. libretexts.orgpjsir.org For ionic reactions, the rate coefficient can depend on the ionic strength or salinity of the solution. libretexts.org This effect is described by theories like the Brønsted-Bjerrum equation, which relates the rate constant of an ionic reaction to the charges of the reacting ions and the ionic strength of the medium. journals.co.zapjsir.org Studies have shown that increasing ionic strength can lead to an increase in reaction rate for reactions between ions of the same charge, although the specific effect can depend on the nature of the salt used to adjust ionic strength and the complexity of the reaction system. pjsir.orgpsu.edu For the iodide-iodate reaction, the rate coefficient strongly depends on ionic strength and can be modeled using equations that account for this dependency. chemrxiv.org

Temperature is a fundamental factor affecting reaction rates, as described by the Arrhenius equation. libretexts.orgutsunomiya-u.ac.jpalameda.edubellevuecollege.edu Increasing the temperature generally increases the rate constant of a reaction by increasing the kinetic energy of the molecules and the frequency of effective collisions. libretexts.orgalameda.edu The activation energy of a reaction, which represents the minimum energy required for reactants to transform into products, can be determined by studying the reaction rate at different temperatures. libretexts.orgutsunomiya-u.ac.jpalameda.edubellevuecollege.edu While the intrinsic activation energy for a specific reaction remains constant, the apparent activation energy can be influenced by factors like ionic strength, which can alter the configuration of the activated state. pjsir.org

Proposed Rate Laws and Activated Complex Formation

Rate laws are experimentally determined expressions that relate the rate of a reaction to the concentrations of the reactants. For reactions involving this compound, various rate laws have been proposed depending on the specific reaction and conditions.

For the reduction of iodate by thiosulphate, a rate law has been determined which is first order in iodate and thiosulphate, and second order in hydrogen ion at low iodide concentrations. journals.co.za This suggests a complex mechanism involving protonation.

The iodide-iodate reaction (Dushman reaction) is another well-studied system involving iodate. The kinetics of this reaction are complex and have been the subject of numerous studies, with different rate laws proposed under varying conditions. psu.edu A fifth-order rate law showing dependency on the concentrations of iodate, iodide (to the power of two), and hydrogen ions (to the power of two) has been discussed. psu.educhemrxiv.org However, the observed order with respect to iodide concentration can vary depending on the concentration range, leading to what has been termed the "enigma of the iodide exponent". psu.edu

The concept of the activated complex is central to understanding reaction rates at a molecular level. The activated complex, or transition state, is a high-energy intermediate formed during the conversion of reactants to products. libretexts.orgalameda.edu The structure and properties of the activated complex influence the activation energy and, consequently, the reaction rate. libretexts.orgalameda.edu Studies on ionic reactions, such as the reaction between potassium peroxydisulfate (B1198043) and potassium iodide, have attempted to model the shape of the activated complex using approaches like the single sphere and double sphere models, based on the influence of factors like dielectric constant and ionic strength on the reaction rate. researchgate.net While direct studies on the activated complex of this compound reactions are less commonly detailed in the provided sources, the principles derived from studies of similar ionic reactions are applicable. The dependency of reaction rates on ionic strength, as described by the Brønsted-Bjerrum equation, is directly related to the charges of the ions involved in the formation of the activated complex. journals.co.zapjsir.org

Catalytic Roles of this compound in Organic Transformations

Beyond its role as a stoichiometric oxidant, this compound has demonstrated utility as a catalyst or mediator in various organic transformations. Its involvement often stems from the ability of iodate to participate in redox cycles, generating reactive iodine species that facilitate the desired chemical changes.

Dehydrogenation Reactions (e.g., Cyclohexanone (B45756) to Cyclohexenone)

This compound has been reported as a novel reagent for the dehydrogenation of cyclohexanone to cyclohexenone. globaljournals.org This transformation involves the removal of hydrogen atoms from the substrate, leading to the formation of a double bond. The use of KIO₃ in this context provides a metal-free approach to access α,β-unsaturated ketones, which are valuable intermediates in organic synthesis. globaljournals.org

A proposed mechanism for the dehydrogenation of cyclohexanone mediated by KIO₃ involves several steps: protonation of cyclohexanone, followed by enolization and esterification to form an enol ester. globaljournals.org This ester then undergoes rearrangement to yield an α-keto ester, and a subsequent cis elimination of HIO₂ leads to the formation of cyclohexenone. globaljournals.org This suggests a pathway that involves the activation of the substrate and a redox process mediated by the iodate species.

Electrocatalytic Applications in Oxidation of Secondary Alcohols

This compound has been successfully employed as a mediator in the electrocatalytic oxidation of secondary alcohols to ketones. abechem.comresearchgate.netjetir.orgresearchgate.net This process typically utilizes a biphasic medium with platinum electrodes. abechem.comresearchgate.netjetir.orgresearchgate.net The use of KIO₃ as a mediator allows for the efficient conversion of various substituted secondary alcohols to the corresponding ketones with high selectivity and good yields, often ranging from 80% to 95%. abechem.comresearchgate.netresearchgate.net

In this electrocatalytic system, this compound in the aqueous phase is believed to undergo a one-electron oxidation, generating an iodate radical in situ. jetir.org This radical species is proposed to be an efficient hydrogen abstractor, reacting with the substituted alcohols at the interface between the organic and aqueous phases to selectively yield aldehydes or ketones. jetir.org This approach offers a pollution-free method for the oxidation of secondary alcohols at room temperature. abechem.com

Mechanistic Studies of Iodate-Mediated Catalysis

Mechanistic investigations into reactions involving iodate highlight its role in generating reactive iodine species that drive catalytic cycles. While this compound itself is a strong oxidant, its catalytic activity often arises from its participation in redox processes that produce other iodine species, such as iodine radicals or iodine in different oxidation states.

In the electrocatalytic oxidation of secondary alcohols, the mechanism is proposed to involve a carbon-centered free radical pathway initiated by the electrochemically generated iodate radical. abechem.comjetir.org This iodate radical abstracts a hydrogen atom from the alcohol, leading to the formation of a carbon radical on the alcohol substrate. jetir.org Subsequent steps, likely involving further oxidation and deprotonation, lead to the formation of the ketone product.

In other catalytic systems involving iodine oxides (which can be related to iodate through redox transformations), radical pathways have also been implicated. beilstein-journals.org For instance, in certain oxidation reactions, iodine is produced via the reduction of iodate under catalytic conditions, and this iodine can participate in radical trapping processes. beilstein-journals.org

The dehydrogenation of cyclohexanone mediated by KIO₃ is proposed to involve a mechanism that includes the formation and subsequent elimination of an iodine-containing intermediate (HIO₂), suggesting a redox process where iodate facilitates the removal of hydrogen. globaljournals.org

These studies collectively indicate that the catalytic or mediating roles of this compound often involve complex mechanisms that include the generation of reactive iodine species through redox reactions, which then participate in key steps of the organic transformation, frequently via radical or polar pathways.

Compound Names and PubChem CIDs

Advanced Chemical Reactivity and Catalytic Roles of this compound

This compound (KIO₃) is a significant inorganic compound exhibiting diverse chemical reactivity, particularly in redox processes. Its behavior in solution and its ability to participate in or mediate organic transformations are influenced by various factors, including solution conditions and the presence of other species. This section explores the advanced chemical reactivity of this compound, focusing on the factors affecting reaction rates and its roles as a catalyst or mediator in organic synthesis.

Advanced Chemical Reactivity

The reactivity of this compound is intrinsically linked to its oxidizing power, which can be harnessed in various chemical reactions. Understanding the factors that govern the rate of these reactions is crucial for controlling and optimizing processes involving KIO₃.

Influence of pH, Ionic Strength, and Temperature on Reaction Rates

The rate of reactions involving this compound is significantly influenced by the solution's pH, ionic strength, and temperature. Studies on reactions involving iodate and iodide ions, such as the well-known iodine clock reaction, provide valuable insights into these dependencies.

The rate of iodate reduction by thiosulphate, for instance, has been shown to be dependent on pH, ionic strength, and the concentration of iodide ions. journals.co.za At iodide ion concentrations below 2 x 10⁻⁵ mol/L, the reaction rate was found to be first order with respect to both iodate and thiosulphate and second order with respect to hydrogen ion. journals.co.za At higher iodide concentrations, the reaction rate's dependency on iodide concentration becomes apparent. journals.co.za

The ionic strength of the solution plays a crucial role in the kinetics of reactions between ions. libretexts.orgpjsir.org For ionic reactions, the rate coefficient can depend on the ionic strength or salinity of the solution. libretexts.org This effect is described by theories like the Brønsted-Bjerrum equation, which relates the rate constant of an ionic reaction to the charges of the reacting ions and the ionic strength of the medium. journals.co.zapjsir.org Studies have shown that increasing ionic strength can lead to an increase in reaction rate for reactions between ions of the same charge, although the specific effect can depend on the nature of the salt used to adjust ionic strength and the complexity of the reaction system. pjsir.orgpsu.edu For the iodide-iodate reaction, the rate coefficient strongly depends on ionic strength and can be modeled using equations that account for this dependency. chemrxiv.org

Temperature is a fundamental factor affecting reaction rates, as described by the Arrhenius equation. libretexts.orgutsunomiya-u.ac.jpalameda.edubellevuecollege.edu Increasing the temperature generally increases the rate constant of a reaction by increasing the kinetic energy of the molecules and the frequency of effective collisions. libretexts.orgalameda.edu The activation energy of a reaction, which represents the minimum energy required for reactants to transform into products, can be determined by studying the reaction rate at different temperatures. libretexts.orgutsunomiya-u.ac.jpalameda.edubellevuecollege.edu While the intrinsic activation energy for a specific reaction remains constant, the apparent activation energy can be influenced by factors like ionic strength, which can alter the configuration of the activated state. pjsir.org

Proposed Rate Laws and Activated Complex Formation

Rate laws are experimentally determined expressions that relate the rate of a reaction to the concentrations of the reactants. For reactions involving this compound, various rate laws have been proposed depending on the specific reaction and conditions.

For the reduction of iodate by thiosulphate, a rate law has been determined which is first order in iodate and thiosulphate, and second order in hydrogen ion at low iodide concentrations. journals.co.za This suggests a complex mechanism involving protonation.

The iodide-iodate reaction (Dushman reaction) is another well-studied system involving iodate. The kinetics of this reaction are complex and have been the subject of numerous studies, with different rate laws proposed under varying conditions. psu.edu A fifth-order rate law showing dependency on the concentrations of iodate, iodide (to the power of two), and hydrogen ions (to the power of two) has been discussed. psu.educhemrxiv.org However, the observed order with respect to iodide concentration can vary depending on the concentration range, leading to what has been termed the "enigma of the iodide exponent". psu.edu

The concept of the activated complex is central to understanding reaction rates at a molecular level. The activated complex, or transition state, is a high-energy intermediate formed during the conversion of reactants to products. libretexts.orgalameda.edu The structure and properties of the activated complex influence the activation energy and, consequently, the reaction rate. libretexts.orgalameda.edu Studies on ionic reactions, such as the reaction between potassium peroxydisulfate and potassium iodide, have attempted to model the shape of the activated complex using approaches like the single sphere and double sphere models, based on the influence of factors like dielectric constant and ionic strength on the reaction rate. researchgate.net While direct studies on the activated complex of this compound reactions are less commonly detailed in the provided sources, the principles derived from studies of similar ionic reactions are applicable. The dependency of reaction rates on ionic strength, as described by the Brønsted-Bjerrum equation, is directly related to the charges of the ions involved in the formation of the activated complex. journals.co.zapjsir.org

Catalytic Roles of this compound in Organic Transformations

Beyond its role as a stoichiometric oxidant, this compound has demonstrated utility as a catalyst or mediator in various organic transformations. Its involvement often stems from the ability of iodate to participate in redox cycles, generating reactive iodine species that facilitate the desired chemical changes.

Dehydrogenation Reactions (e.g., Cyclohexanone to Cyclohexenone)

This compound has been reported as a novel reagent for the dehydrogenation of cyclohexanone to cyclohexenone. globaljournals.org This transformation involves the removal of hydrogen atoms from the substrate, leading to the formation of a double bond. The use of KIO₃ in this context provides a metal-free approach to access α,β-unsaturated ketones, which are valuable intermediates in organic synthesis. globaljournals.org

A proposed mechanism for the dehydrogenation of cyclohexanone mediated by KIO₃ involves several steps: protonation of cyclohexanone, followed by enolization and esterification to form an enol ester. globaljournals.org This ester then undergoes rearrangement to yield an α-keto ester, and a subsequent cis elimination of HIO₂ leads to the formation of cyclohexenone. globaljournals.org This suggests a pathway that involves the activation of the substrate and a redox process mediated by the iodate species.

Electrocatalytic Applications in Oxidation of Secondary Alcohols

This compound has been successfully employed as a mediator in the electrocatalytic oxidation of secondary alcohols to ketones. abechem.comresearchgate.netjetir.orgresearchgate.net This process typically utilizes a biphasic medium with platinum electrodes. abechem.comresearchgate.netjetir.orgresearchgate.net The use of KIO₃ as a mediator allows for the efficient conversion of various substituted secondary alcohols to the corresponding ketones with high selectivity and good yields, often ranging from 80% to 95%. abechem.comresearchgate.netresearchgate.net

In this electrocatalytic system, this compound in the aqueous phase is believed to undergo a one-electron oxidation, generating an iodate radical in situ. jetir.org This radical species is proposed to be an efficient hydrogen abstractor, reacting with the substituted alcohols at the interface between the organic and aqueous phases to selectively yield aldehydes or ketones. jetir.org This approach offers a pollution-free method for the oxidation of secondary alcohols at room temperature. abechem.com

Mechanistic Studies of Iodate-Mediated Catalysis

Mechanistic investigations into reactions involving iodate highlight its role in generating reactive iodine species that drive catalytic cycles. While this compound itself is a strong oxidant, its catalytic activity often arises from its participation in redox processes that produce other iodine species, such as iodine radicals or iodine in different oxidation states.

In the electrocatalytic oxidation of secondary alcohols, the mechanism is proposed to involve a carbon-centered free radical pathway initiated by the electrochemically generated iodate radical. abechem.comjetir.org This iodate radical abstracts a hydrogen atom from the alcohol, leading to the formation of a carbon radical on the alcohol substrate. jetir.org Subsequent steps, likely involving further oxidation and deprotonation, lead to the formation of the ketone product.

In other catalytic systems involving iodine oxides (which can be related to iodate through redox transformations), radical pathways have also been implicated. beilstein-journals.org For instance, in certain oxidation reactions, iodine is produced via the reduction of iodate under catalytic conditions, and this iodine can participate in radical trapping processes. beilstein-journals.org

The dehydrogenation of cyclohexanone mediated by KIO₃ is proposed to involve a mechanism that includes the formation and subsequent elimination of an iodine-containing intermediate (HIO₂), suggesting a redox process where iodate facilitates the removal of hydrogen. globaljournals.org

These studies collectively indicate that the catalytic or mediating roles of this compound often involve complex mechanisms that include the generation of reactive iodine species through redox reactions, which then participate in key steps of the organic transformation, frequently via radical or polar pathways.

Analytical Chemistry of Potassium Iodate and Iodate Based Methods

Titrimetric Methods Utilizing Potassium Iodate (B108269)

Titrimetric methods involving potassium iodate, often referred to as iodatometry, leverage its ability to act as a powerful oxidizing agent under specific conditions. cutm.ac.in The course of the reaction is dependent on the acidity of the solution. cutm.ac.in In moderately acidic solutions (e.g., 0.1-2.0 M hydrochloric acid), iodate is reduced to iodine. cutm.ac.in However, in strongly acidic solutions, the reaction can proceed further to form iodine monochloride (ICl). slideshare.netwikipedia.org

This compound reacts quantitatively with both iodides and iodine, making it suitable for assaying various substances, including pharmaceuticals. slideshare.net These titrations can be performed even in the presence of organic acids, alcohols, and other organic substances. slideshare.net

Iodometric Titrations for Quantitative Analysis

Iodometric titration is an indirect method where the analyte reacts with excess iodide to liberate iodine, which is then titrated with a standard reducing agent, typically sodium thiosulfate (B1220275). hrpatelpharmacy.co.inwikipedia.org this compound plays a role in preparing the standard iodine solution used in iodometry. A standard iodine solution can be prepared from this compound and potassium iodide, both of which are primary standards. wikipedia.org The reaction between this compound and potassium iodide in an acidic solution liberates iodine. hrpatelpharmacy.co.incore.ac.uk

The liberated iodine (I2) is then titrated with a standardized sodium thiosulfate (Na2S2O3) solution using starch as an indicator. hrpatelpharmacy.co.inwikipedia.orgusptechnologies.com The starch-iodine complex produces a deep blue color, which disappears at the endpoint when all the iodine has been reduced back to iodide ions. wikipedia.orgpharmacyinfoline.com

The primary reaction in the liberation of iodine from iodate and iodide in acidic medium is: IO3⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O wikipedia.org

The subsequent titration of the liberated iodine with sodium thiosulfate is: I₂ + 2S₂O₃²⁻ → S₄O₆²⁻ + 2I⁻ wikipedia.orgpharmaguideline.com

This method is widely used for determining the concentration of oxidizing agents. wikipedia.org For example, it can be used to determine the amount of potassium iodide in a sample solution. youtube.com In such a case, this compound acts as the titrant, oxidizing the iodide to iodine and subsequently to iodine monochloride in a strongly acidic medium. youtube.com

Determination of Purity by Constant-Current Coulometry

Constant-current coulometry is a high-precision electrochemical method used for the accurate determination of the purity of substances like this compound. researchgate.netresearchgate.netbipm.org This method involves generating a titrant electrochemically at a constant current, and the amount of substance reacted is determined by measuring the total charge passed. researchgate.netresearchgate.net

For this compound purity determination, a procedure involving coulometric standardization of sodium thiosulfate by electrogenerated iodine is employed. researchgate.netresearchgate.net This is followed by the reaction of an excess of the standardized sodium thiosulfate with iodine released from a this compound sample in an acidified potassium iodide solution. researchgate.netnii.ac.jp Finally, the excess sodium thiosulfate is titrated coulometrically with electrogenerated iodine. researchgate.netresearchgate.net This approach allows for a highly accurate determination of this compound purity, with reported expanded relative uncertainties as low as 0.011% (k=2). researchgate.netresearchgate.net The main factors contributing to the total uncertainty budget include the repeatability of measurements, titrant consumption, the factor of sodium thiosulfate, the molar mass of this compound, and the sample quantity. researchgate.netdergipark.org.tr

Applications in Pharmaceutical Analysis

This compound is utilized in the pharmaceutical analysis of various substances due to its oxidizing properties. slideshare.netpharmacyinfoline.com It can be used to assay several pharmaceutical compounds through titration. slideshare.net Applications include the determination of potassium iodide, weak and aqueous iodine solutions, sodium diatrizoate, iodized oil for fuel injection, mercury chloride, and hydralazine (B1673433) hydrochloride. slideshare.net

Titration with this compound is a valuable analytical technique for determining reducing agents in the pharmaceutical industry. pharmacyinfoline.com For instance, it is used for the determination of vitamin C (ascorbic acid), a reducing agent that can reduce this compound to iodine. pharmacyinfoline.com The liberated iodine is then titrated with sodium thiosulfate. pharmacyinfoline.com Another application involves the determination of ranitidine (B14927), where this compound is used to oxidize the sulfur atom in the ranitidine molecule. niscpr.res.in The residual iodate after the reaction can be determined by iodometric titration. niscpr.res.in

Spectrophotometric and Spectrofluorometric Determinations of Iodate

Spectrophotometric methods for iodate determination often rely on reactions that produce or consume a colored species proportional to the iodate concentration. core.ac.uksapub.orgscispace.com One common approach is based on the reaction of iodate with iodide in an acidic medium to liberate iodine. core.ac.uksapub.orgscispace.com The liberated iodine can then be determined spectrophotometrically. sapub.org

Several chromogenic reagents have been used to react with the liberated iodine or to monitor its effect. For example, the decrease in absorbance due to the bleaching of the color of dyes like thionin, azure B, or methylene (B1212753) blue by the liberated iodine is measured spectrophotometrically. core.ac.ukscispace.com These methods offer simplicity, rapidity, and sensitivity. scispace.com

Another spectrophotometric method involves the in situ production of iodine from iodate, which then reacts with a chromogenic reagent like N,N-dimethyl-p-phenylenediamine, producing a stable intermediate with a marked absorbance at a specific wavelength (e.g., 550 nm). rsc.orgrsc.org The absorbance is stoichiometrically proportional to the iodine concentration and, consequently, the initial iodate concentration. rsc.org

Spectrophotometric methods have been applied to determine iodate in various matrices, including table salt and seawater. core.ac.ukscispace.com They can offer lower limits of quantification compared to traditional volumetric methods for iodate. rsc.orgrsc.org

Spectrofluorometric methods have also been reported for the determination of iodate. core.ac.uk

Chromatographic Techniques for Iodate Analysis

Chromatographic techniques, particularly ion chromatography, are widely used for the separation and determination of ions, including iodate. nih.govqascf.commetrohm.com These methods offer advantages in terms of selectivity and sensitivity, especially in complex sample matrices. metrohm.com

Ion Chromatography Applications

Ion chromatography (IC) is well-suited for the separation of anions like iodate and iodide. nih.govmetrohm.com Anion-exchange chromatography is commonly employed for this purpose. nih.govacs.org Various detection methods can be coupled with IC for iodate analysis, including conductivity detection and UV/Visible detection, often after a postcolumn reaction. nih.govmetrohm.comacs.org

One approach involves anion-exchange chromatography with postcolumn reaction and UV/Visible detection. nih.govacs.org Iodate can be determined as triiodide (I₃⁻) at 288 nm after a suitable reaction. nih.gov This method allows for the automatic analysis of iodate and iodide without extensive sample pretreatment and offers low detection limits. nih.govacs.org

Reversed-phase liquid chromatography with ion pairing reagents can also be used to retain and separate iodate and iodide on C8 or C18 columns, eliminating the need for dedicated ion exchange columns. qascf.com In one such method, iodate is electrochemically reduced to iodide online before being determined by an amperometric detector. qascf.com This approach has demonstrated high sensitivity and selectivity for iodate determination in samples like iodized salt and biological fluids. qascf.com

Ion chromatography methods have been successfully applied for the determination of iodate in various samples, including mineral waters, drinking water, and table salt. nih.govacs.org Compared to manual titration methods, IC can offer improved precision and accuracy for iodide assay. metrohm.com

Gas Chromatography-Mass Spectrometry in Iodate Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While iodate itself is not directly amenable to GC-MS due to its ionic and non-volatile nature, derivatization techniques can be employed to convert iodate into a volatile form suitable for GC-MS analysis.

One approach involves the reduction of iodate to iodide, followed by derivatization of the iodide. For instance, iodate can be reduced to iodide using reducing agents such as ascorbic acid or sodium dithionite. unlv.edursc.org The resulting iodide can then be derivatized to a volatile organo-iodine compound. A reported method involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline, yielding 4-iodo-N,N-dimethylaniline, which is then extracted and determined by GC-MS. rsc.orgnih.govresearchgate.net This method has been applied to the determination of iodate in iodized table salt. nih.govresearchgate.net

Another strategy for analyzing iodine species, including iodate, in environmental samples using GC-MS involves quantifying iodide after derivatization to 4-iodo-N,N-dimethylaniline. Iodate concentrations are then determined by measuring the difference in iodide concentrations before and after reduction of iodate to iodide. nih.gov This approach allows for the determination of isotopic ratios of speciated iodine, which is relevant for tracing iodine contamination in environmental systems. nih.gov

GC-MS has also been used to identify volatile iodine species generated from aqueous solutions containing iodide/iodate ions and organic acids through photo-chemical vapor generation. This process can produce volatile compounds like methyl iodide and ethyl iodide, which are detectable by GC-MS. researchgate.net

While GC-MS offers sensitivity for the analysis of derivatized iodine species, it typically requires sample preparation steps like reduction and derivatization for iodate analysis.

Electroanalytical Methods for Iodate Detection.

Electroanalytical methods, which measure the electrical properties of an analyte in solution, offer sensitive and often direct approaches for iodate detection. These methods include techniques like voltammetry and amperometry.

Various electrochemical sensors have been developed for iodate determination, often employing modified electrodes to enhance sensitivity and selectivity. For example, a glassy carbon electrode modified with iridium oxide (IrOx) has been developed for amperometric quantitative detection of iodate. This modified electrode showed high sensitivity, linearity, and reproducibility for iodate analysis in acidic solutions. iaea.org Another electrochemical sensor utilizes platinum nanoparticles self-assembled on a chitosan (B1678972) modified glassy carbon electrode, exhibiting electrocatalytic properties for the reduction of iodate and enabling sensitive determination. nih.gov

Differential pulse polarography (DPP) is another electroanalytical technique that has been applied to the trace level determination of iodate. researchgate.net This method involves applying a series of potential pulses and measuring the resulting current, which can provide sensitive detection of electroactive species like iodate.

Electroanalytical methods can also be coupled with separation techniques. For instance, high-performance liquid chromatography (HPLC) with amperometric detection has been used for iodate analysis after online electrochemical reduction of iodate to iodide. qascf.com This approach leverages the higher electrochemical activity of iodide compared to iodate to improve detection sensitivity. qascf.comoup.com

Research findings highlight the development of novel electrochemical sensors with enhanced performance characteristics for iodate detection. For example, a multi-component nanocomposite modified glassy carbon electrode showed high sensitivity and selectivity for iodate reduction, with a low limit of detection and good reproducibility and stability. rsc.org

Electroanalytical methods offer advantages such as relatively low cost, portability, and potential for in-situ analysis, making them valuable tools for iodate detection in various matrices. mdpi.com

Method Validation and Quality Control in Iodate Analysis.

Method validation and quality control are essential to ensure the accuracy, reliability, and consistency of analytical results for iodate determination. Validation involves establishing the performance characteristics of an analytical method, while quality control monitors the ongoing performance of the method.

Key parameters evaluated during method validation for iodate analysis typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). aip.org Linearity assesses the proportional relationship between the analyte concentration and the analytical signal over a defined range. Accuracy is determined by comparing measured values to true or certified values, often through recovery studies where known amounts of iodate are added to samples. aip.orgnih.govscispace.commdpi.com Precision evaluates the reproducibility of the measurements under different conditions, such as repeatability (within-run variability) and intermediate precision (between-run variability). aip.orgmdpi.comnih.gov LOD and LOQ represent the lowest concentrations of iodate that can be reliably detected and quantified, respectively. oup.comaip.orgnih.govscispace.commdpi.com

Studies on method validation for iodate analysis in various matrices, such as salt and environmental samples, demonstrate the assessment of these parameters. For a spectrophotometric method for iodate determination in table salt, linearity was observed over a specific range, with reported LOD and relative standard deviation. scispace.com Recovery tests showed good accuracy. scispace.com Another validated method for iodate detection in salt using a paper test card demonstrated accuracy within a certain percentage of titration results and acceptable repeatability and reproducibility for quality control in factory settings. journalejnfs.com

Quality control in iodate analysis involves implementing procedures to monitor the performance of the validated method over time. This can include the use of control charts, analysis of quality control samples with known iodate concentrations, and participation in inter-laboratory comparison studies. aip.orgamazonaws.com For instance, the stability of reagents used in iodate detection kits is monitored using quality control samples. mdpi.com this compound solutions themselves can be used as stable quality control materials or for calibrating analytical instruments. amazonaws.com

Method validation and robust quality control procedures are critical for ensuring that iodate analysis provides reliable data for various applications, including monitoring iodine fortification programs and assessing environmental iodine levels.

Research on Environmental Interactions and Fate of Potassium Iodate

Occurrence and Distribution in Environmental Compartments

Iodine, and consequently iodate (B108269) as one of its prevalent forms, is a naturally occurring element distributed across the Earth's crust, hydrosphere, atmosphere, and biosphere. Seawater is considered the most significant reservoir for terrestrial iodine, substantially influencing its distribution in secondary environments. lyellcollection.org The volatilization of iodine from the oceans is a primary source of the element in the environment. lyellcollection.org This leads to a distribution largely controlled by proximity to coastal areas, with rainwater and surface runoff in these regions being relatively enriched in iodine. lyellcollection.org Consequently, coastal soils tend to have higher iodine content compared to central continental soils, which are often depleted. lyellcollection.org Topography also plays a role, with soils in rain shadow areas showing relative depletion. lyellcollection.org

Iodine exists in various forms in the environment, primarily with oxidation states of -1 (iodide, I⁻), 0 (elemental iodine, I₂), and +5 (iodate, IO₃⁻). wikipedia.org In natural waters, iodide and iodate are generally considered the only significant iodine species, with total iodine being the sum of their concentrations. tdl.org The speciation of iodine in freshwater can depend on oxic and anoxic zones, biological activity, and geological or anthropogenic inputs. researchgate.net Seawater typically contains approximately 0.05 mg/L of total iodine, with iodate being the most abundant species in deep oxygenated waters due to its thermodynamic stability. researchgate.netresearchgate.net

In soils, iodine is found in both inorganic forms (iodate and iodide) and organic forms. researchgate.net The soil's ability to retain iodine is a crucial factor influencing its distribution. lyellcollection.org Organic matter, along with iron and aluminum oxides and clay minerals, are important sinks for iodine in soil. lyellcollection.org Iodate is generally considered the less mobile form of iodine in soil and is favored by dry, oxidizing, alkaline conditions, such as those found in thin soils developed on limestone. nerc.ac.uk Conversely, iodide is considered more mobile and volatile in soil, favored by acidic conditions. nerc.ac.uk

Data on predicted no-effect concentrations (PNECs) for iodate in various environmental compartments provide insight into its potential distribution and levels.

| Environmental Compartment | Value (mg/L or mg/kg dw) | Source |

| Fresh water | 1 mg/l | nexchem.co.uk, analytichem.com |

| Marine water | 0.1 mg/l | nexchem.co.uk, analytichem.com |

| STP (Sewage Treatment Plant) Micro-organisms | 27.8 mg/l | nexchem.co.uk, analytichem.com |

| Freshwater sediment | 25.605 mg/kg sediment dw | nexchem.co.uk, analytichem.com |

| Marine water sediment | 25.605 mg/kg sediment dw | nexchem.co.uk, analytichem.com |

| Soil | 5.867 mg/kg soil dw | nexchem.co.uk, analytichem.com |

dw: dry weight

It is important to note that background concentrations of iodine in seawater are reported to be significantly higher (50-60 µg/L) than the derived freshwater PNECs, and EU background concentrations in topsoil can reach up to 70.8 mg/kg, with a median of 3.94 mg/kg. europa.eu

Geochemical and Biological Processes involving Iodate

The biogeochemical cycling of iodine involves a complex interplay of natural and biological processes that facilitate its exchange among the lithosphere, hydrosphere, and atmosphere. wikipedia.org Within this cycle, iodate undergoes various transformations driven by both geochemical and biological factors.

In marine environments, despite iodate being the thermodynamically more stable form, biological processes, particularly the activity of algae, phytoplankton, and bacteria, play a significant role in reducing iodate to iodide. wikipedia.orgjst.go.jp This biological reduction contributes to an apparent thermodynamic disequilibrium in seawater, where iodide can be enriched, especially in regions of high biological productivity like marine photic zones, kelp forests, or sediments. jst.go.jpnih.gov Studies have shown that iodate uptake and subsequent release of iodide occur in microalgal cultures. researchgate.net Algal senescence has also been shown to enhance iodide release, often concurrently with increased bacterial biomass. researchgate.net While nitrate (B79036) reductase was initially presumed to be a key enzyme for iodate reduction in phytoplankton, other reductants like Fe²⁺ and Mn²⁺, as well as dissimilatory iodate reduction by microbes during organic matter decomposition, can also drive this transformation. frontiersin.org

In soils, the oxidation potential (Eh) and pH are fundamental in determining the form and mobility of iodine. nerc.ac.uk Under acidic conditions, iodide is favored and is more mobile, while under dry, oxidizing, alkaline conditions, iodate is favored and is less mobile. nerc.ac.uk Organic matter plays a principal role in retaining iodine in soil, but other factors like soil texture, iron and aluminum oxides, clay minerals, and water-logging also contribute. nerc.ac.uk Microbial activity can also influence iodine speciation and mobility in soils. nerc.ac.uk For instance, products related to microbial metabolism may act to desorb iodine from the soil. nerc.ac.uk Autoclaving soils has been shown to decrease iodide sorption, suggesting a role for microbes in iodine fixation. nerc.ac.uk

Geochemical evidence indicates that microbial activities influence or control major pathways of iodine cycling, including the oxidation and reduction of inorganic iodine species, although the precise mechanisms are still being clarified. jst.go.jp Microbial reduction of iodate has been observed in various environments. frontiersin.org

Environmental Transformation Pathways of Iodate

Iodate can undergo several transformation pathways in the environment, primarily involving changes in its oxidation state and potential volatilization of resulting iodine species.

Oxidation and Reduction Processes in Soil and Water

The interconversion between iodate and iodide is a key transformation process in both soil and water environments. While iodate is thermodynamically stable in oxygenated waters, reduction to iodide can occur through biogeochemical processes, particularly in regions with high productivity, significant organic matter inputs, or localized anoxia. researchgate.net The extent of this transformation is influenced by biological activity, organic matter, and redox conditions. researchgate.net

In soils, redox conditions significantly impact iodine speciation. Changes in the redox state of organic-rich soil from oxic to anoxic can lead to the release of iodide that was sorbed in the oxic state. tandfonline.com Laboratory experiments with sediments have shown appreciable iodate reduction to iodide, potentially mediated by structural Fe(II) in some clay minerals. nih.gov This highlights the importance of considering potential interconversion among species when evaluating iodine's biogeochemical behavior. nih.gov

Oxidation processes also occur. Iodide can be oxidized by sunlight to form elemental iodine. usda.gov In aqueous environments, iodide oxidation can be driven by reactive oxygen species, with ozone and hydroxyl radicals being potent oxidants. frontiersin.org Oxidized manganese in sediments can also facilitate iodide oxidation at lower pH values. frontiersin.org Iodide-oxidizing bacteria can also contribute to the formation of iodate. frontiersin.org

The transformation between iodate and iodide in soils can be influenced by the extraction process itself when analyzing iodine speciation, making it challenging to preserve the original redox integrity. lyellcollection.org

Volatilization of Iodine Species

Volatilization is an important pathway for iodine to transfer from terrestrial and aquatic environments to the atmosphere. While iodate itself is not volatile, its transformation products, particularly iodide and organic iodine species, can be. nerc.ac.ukfrontiersin.org

Iodide is considered a more volatile form of iodine in soil compared to iodate. nerc.ac.uk Volatile organic complexes of iodine, such as methyl iodide, appear to be generated by microbial and root activity in soils. nerc.ac.uk The volatilization of iodine from the soil-plant system is considered more significant than previously thought. nerc.ac.uk In flooded soils with low redox potential, iodine is reductively desorbed from soil particles to the soil solution as iodide and then transformed into reactive volatile species. frontiersin.org Plants can stimulate iodine volatilization from soils, particularly in flooded conditions, partly due to enzymes produced by roots. frontiersin.org

In marine environments, the majority of iodine cycled into the atmosphere occurs through the biological conversion of iodide and iodate to methyl forms, primarily methyl iodide. wikipedia.org Marine phytoplankton, cyanobacteria, and algae are main sources of biogenic alkyl iodides in the atmosphere. frontiersin.org Bacteria in seawater are also capable of producing methyl iodide and other methyl iodide derivatives from iodide. frontiersin.org

The production of volatile methylated iodides through chemical and biological transformations plays a key role in the global geochemical cycle of iodine. frontiersin.org These volatile species can be distributed to terrestrial and aquatic environments via wet and dry deposition. frontiersin.org

Impact of Potassium Iodate as an Environmentally Friendly Stabilizer in Industrial Processes

This compound has been explored and utilized as an environmentally friendly stabilizer in certain industrial processes, particularly in the field of electroless plating.

Application in Electroless Plating (e.g., Ni-B Alloys)

In conventional electroless plating, stabilizers containing heavy metal ions like Pb²⁺ and Cd²⁺ were commonly used. researchgate.netresearchgate.net However, due to health and environmental concerns, these are being gradually banned. researchgate.netresearchgate.net this compound has been investigated as a replacement environmentally friendly stabilizer for electroless plating, specifically for nickel-boron (Ni-B) binary alloys. researchgate.netresearchgate.net

Research indicates that this compound can enhance the stability and life cycle of the electroless plating bath. researchgate.netresearchgate.netmdpi.com Its inclusion as a stabilizer has been shown to improve the smoothness and density of Ni-B deposits, resulting in enhanced wear and corrosion resistance. researchgate.netresearchgate.netmdpi.com Studies have characterized the effects of this compound concentration on the reduction rate of Ni²⁺ and the oxidation of BH₄⁻. researchgate.net The presence of this compound, particularly with increasing additions of PdCl₂, has been linked to higher electrolyte stability by inhibiting electrolyte decomposition. researchgate.net

Electroless Ni-B alloy coatings are valued for their high wear and corrosion resistance, high hardness, and good solderability, finding applications in various industries including automotive, aerospace, electrical, and chemical sectors. researchgate.net The use of this compound as a stabilizer in this process offers an environmentally more favorable alternative compared to traditional heavy metal-based stabilizers. researchgate.netresearchgate.net

Effects on Plating Bath Stability and Characteristics.